![molecular formula C24H15N3O2 B5071231 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5071231.png)
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline, also known as NPBQ, is a heterocyclic organic compound that belongs to the family of quinolines. It is a highly potent and selective inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, NPBQ has attracted considerable attention as a potential therapeutic agent for these diseases.
作用機序
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline exerts its pharmacological effects by specifically targeting and inhibiting PKC. PKC is a key signaling molecule that regulates various cellular processes by phosphorylating target proteins. 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways. This, in turn, results in the suppression of cell proliferation, induction of apoptosis, and modulation of glucose metabolism.
Biochemical and physiological effects:
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In addition, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been reported to improve glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glucose tolerance and insulin sensitivity. Furthermore, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to reduce oxidative stress and inflammation in the brain, which are key pathological features of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline is its high selectivity for PKC, which minimizes off-target effects and reduces toxicity. Moreover, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has a long half-life and good bioavailability, which makes it an attractive candidate for clinical development. However, one of the limitations of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline is its poor solubility in aqueous media, which may affect its pharmacokinetics and bioactivity. Additionally, the synthesis of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline is relatively complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research and development of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline. One of the areas of interest is the identification of novel PKC isoforms that are involved in specific disease processes and the development of isoform-selective inhibitors. Another direction is the optimization of the pharmacokinetic properties of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline, such as solubility, stability, and bioavailability, to enhance its therapeutic potential. Furthermore, the combination of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline with other anticancer agents or antidiabetic drugs may provide synergistic effects and improve treatment outcomes. Finally, the evaluation of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline in clinical trials for various diseases is warranted to determine its safety and efficacy in humans.
合成法
The synthesis of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline involves the condensation of 4-nitrobenzaldehyde, 3-pyridinecarboxaldehyde, and 2-aminobenzo[f]quinoline in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Moreover, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been reported to protect against neuronal damage and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(4-nitrophenyl)-3-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O2/c28-27(29)19-10-7-17(8-11-19)21-14-23(18-5-3-13-25-15-18)26-22-12-9-16-4-1-2-6-20(16)24(21)22/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDUSOVDHHPVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

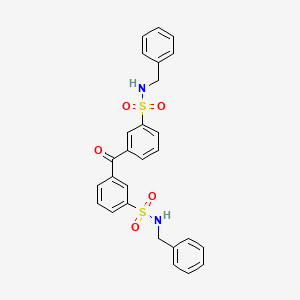
![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole](/img/structure/B5071156.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071163.png)
![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)
![2-chloro-N-{2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5071181.png)
![ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate](/img/structure/B5071188.png)
![N-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-2-propyn-1-yl-3-isoxazolecarboxamide](/img/structure/B5071192.png)
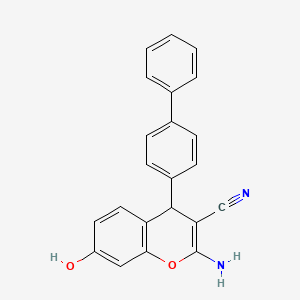
![1,2,3,4-tetrahydro-9-acridinyl[2-(1,2,3,4-tetrahydro-9-acridinylamino)ethyl]amine](/img/structure/B5071204.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B5071209.png)
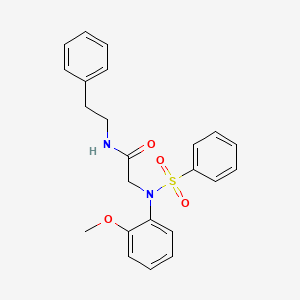
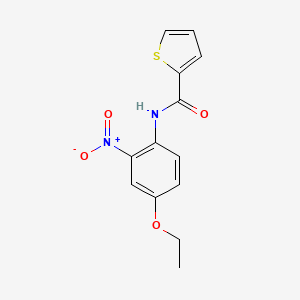
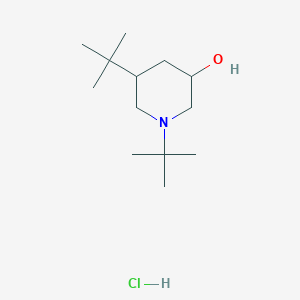
![5-methyl-N-phenyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5071242.png)